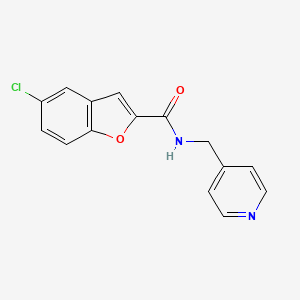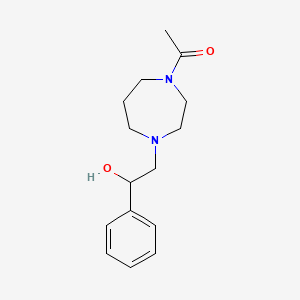
3-(3-Hydroxypiperidin-1-yl)propane-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Hydroxypiperidin-1-yl)propane-1,2-diol, also known as 3-HPD, is a chemical compound that has gained significant attention in the field of pharmaceutical research due to its potential therapeutic properties. It is a chiral molecule that has a hydroxyl group and a piperidine ring, which makes it an important building block for the synthesis of various drugs.
Mécanisme D'action
The exact mechanism of action of 3-(3-Hydroxypiperidin-1-yl)propane-1,2-diol is not fully understood. However, it has been suggested that it may act by inhibiting certain enzymes or by binding to specific receptors in the body. For example, this compound has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for memory and learning. By inhibiting acetylcholinesterase, this compound may increase the levels of acetylcholine in the brain, which may improve cognitive function.
Biochemical and physiological effects:
Several studies have investigated the biochemical and physiological effects of this compound. For example, it has been found to have antioxidant properties, which may protect against oxidative stress and inflammation. It has also been shown to modulate the immune system by regulating the production of cytokines and chemokines. Additionally, this compound has been found to have cardioprotective effects by reducing the risk of myocardial infarction and improving cardiac function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-(3-Hydroxypiperidin-1-yl)propane-1,2-diol in lab experiments is its chiral nature, which makes it an important building block for the synthesis of chiral drugs. Additionally, its diverse pharmacological properties make it a valuable tool for investigating various biological pathways and disease mechanisms. However, one of the limitations of using this compound is its low solubility in water, which may affect its bioavailability and pharmacokinetic properties.
Orientations Futures
There are several future directions for the research on 3-(3-Hydroxypiperidin-1-yl)propane-1,2-diol. One area of interest is the development of new synthetic methods for the preparation of enantiopure forms of this compound. Another direction is the investigation of its potential use as a therapeutic agent for various diseases, including neurodegenerative disorders and cardiovascular diseases. Additionally, the development of novel drug delivery systems that can improve the solubility and bioavailability of this compound may enhance its therapeutic efficacy.
Méthodes De Synthèse
The synthesis of 3-(3-Hydroxypiperidin-1-yl)propane-1,2-diol involves the reaction of piperidine with glycidol. This reaction yields a racemic mixture of this compound, which can be resolved into its enantiomers using chiral chromatography. The enantiopure forms of this compound can be obtained by using chiral catalysts or chiral auxiliaries during the synthesis process.
Applications De Recherche Scientifique
3-(3-Hydroxypiperidin-1-yl)propane-1,2-diol has been extensively studied for its potential therapeutic properties. It has been found to have antiviral, antibacterial, and antitumor activities. It has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, this compound has been used as a chiral building block for the synthesis of various drugs, including antihypertensive agents, anti-inflammatory agents, and antifungal agents.
Propriétés
IUPAC Name |
3-(3-hydroxypiperidin-1-yl)propane-1,2-diol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO3/c10-6-8(12)5-9-3-1-2-7(11)4-9/h7-8,10-12H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJVBWDYPWRRNCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC(CO)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-chloro-8-methyl-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B6647116.png)

![N-[[4-(difluoromethyl)phenyl]methyl]-4,5,6,7-tetrahydro-1-benzofuran-4-amine](/img/structure/B6647134.png)




![4-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-ylsulfonyl)butanoic acid](/img/structure/B6647173.png)

![N-[(5-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)methyl]-2,2-dimethyloxan-4-amine](/img/structure/B6647192.png)



![3-[1-(4-Chlorophenyl)ethyl]-1,1-dimethylurea](/img/structure/B6647216.png)
